molecular formula C24H23FO6S B12097517 (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

Cat. No.: B12097517
M. Wt: 458.5 g/mol
InChI Key: JPRISCAIYPILNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone is a complex organic molecule featuring a thiophene ring substituted with a fluorophenyl group and a methanone group attached to a phenyl ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Introduction of the Methanone Group: The methanone group is attached to the thiophene ring through a Friedel-Crafts acylation reaction.

    Attachment of the Phenyl Ring: The phenyl ring with hydroxyl groups is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to a secondary alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

(5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone: can be compared with similar compounds such as:

  • (5-(4-chlorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone
  • (5-(4-bromophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone

These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The uniqueness of This compound lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties.

Biological Activity

The compound (5-(4-fluorophenyl)thiophen-2-yl)(2-methyl-5-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone , with the CAS number 1951467-28-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H23FO6S , and it has a molecular weight of 458.499 g/mol . The structure includes a thiophene ring, a fluorophenyl group, and a tetrahydro-pyran moiety with multiple hydroxyl groups, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit significant antioxidant activity. For instance, thiophene derivatives have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances this activity by donating hydrogen atoms to free radicals.

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties. Studies have demonstrated that certain thiophene derivatives inhibit the activity of enzymes such as COX and LOX, which are involved in inflammatory pathways . The compound may similarly modulate inflammatory cytokines, including TNF-α and IL-6, thereby providing therapeutic benefits in inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been suggested through its interactions with various cellular pathways. In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells by altering gene expression and inhibiting cell proliferation . The specific mechanisms may involve the modulation of signaling pathways such as ERK and NF-ĸB, which are critical in cancer progression.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Regulation : It could regulate the expression of genes associated with cell survival and apoptosis.
  • Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of thiophene derivatives on LPS-induced inflammation in THP-1 monocytes. The results indicated a significant reduction in pro-inflammatory cytokines when treated with compounds similar to the one discussed .

CompoundIC50 (µM)Effect
Thiophene Derivative 129.2COX Inhibition
Thiophene Derivative 26.0IL-6 Reduction

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiophene-based compounds against human lung cancer cells. The results showed that these compounds could reduce cell viability significantly compared to controls .

CompoundCell LineViability Reduction (%)
Compound AA549 (Lung Cancer)75%
Compound BH460 (Lung Cancer)68%

Properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-[2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26,28-30H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRISCAIYPILNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.